![molecular formula C17H14F3N5OS B5668775 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5668775.png)
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, Duran et al. (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives through a reaction sequence involving 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives and 2-chloro-N-(thiazol-2-yl)acetamide compounds, demonstrating a similar approach that could be applied to the target molecule (Duran & Demirayak, 2012).
Molecular Structure Analysis
The molecular structure of compounds like the target molecule is often characterized using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. Boechat et al. (2011) detailed the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, showing V-shaped molecules with various intermolecular interactions, which can provide insights into the structural features of the target compound (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. The presence of the tetrazole ring, for instance, can impart unique reactivity patterns due to its aromaticity and nitrogen content, affecting the compound's behavior in chemical reactions.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystallinity can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields.
Chemical Properties Analysis
Chemical properties, including acidity (pKa), stability, and reactivity towards other chemicals, are essential for predicting how the compound interacts in chemical reactions. Duran and Canbaz (2013) conducted a study on the pKa determination of similar compounds, providing a basis for understanding the acidity and protonation behavior of the target compound (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c1-9-3-4-11(7-10(9)2)25-17(22-23-24-25)27-8-14(26)21-13-6-5-12(18)15(19)16(13)20/h3-7H,8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZJKKSHZYOEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=C(C=C3)F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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